N-Boc-5-Bromo-2-chloro-D-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-5-Bromo-2-chloro-D-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group, along with bromine and chlorine substituents on the phenyl ring. This compound is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-5-Bromo-2-chloro-D-phenylalanine typically involves the protection of the amino group of 5-bromo-2-chloro-D-phenylalanine with a Boc group. This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature for several hours.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Boc-5-Bromo-2-chloro-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Deprotection Reactions: TFA or hydrochloric acid in solvents like ethyl acetate or dioxane are commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: The major products are substituted phenylalanine derivatives, where the bromine or chlorine atoms are replaced by the nucleophile.
Deprotection Reactions: The major product is 5-bromo-2-chloro-D-phenylalanine, with the Boc group removed.
Scientific Research Applications
N-Boc-5-Bromo-2-chloro-D-phenylalanine is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Boc-5-Bromo-2-chloro-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the Boc group and halogen substituents can influence the compound’s binding affinity and specificity. The Boc group can be selectively removed to expose the amino group, allowing for further chemical modifications or interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
N-Boc-5-Bromo-2-chloro-L-phenylalanine: Similar in structure but with the L-configuration, which can result in different biological activities.
N-Boc-5-Bromo-2-chloro-DL-phenylalanine: A racemic mixture containing both D- and L-forms, which can have different properties compared to the pure D-form.
Uniqueness
N-Boc-5-Bromo-2-chloro-D-phenylalanine is unique due to its specific stereochemistry (D-form) and the presence of both bromine and chlorine substituents. These features can significantly influence its chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C14H17BrClNO4 |
---|---|
Molecular Weight |
378.64 g/mol |
IUPAC Name |
(2R)-3-(5-bromo-2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrClNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
InChI Key |
ATNXDQHIRSSYGG-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)Br)Cl)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.